2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Beschreibung
2-Phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and substituted with a p-tolyl (methylphenyl) group and a phenoxy-ethanone moiety. This structure combines key pharmacophoric elements: the triazolopyrimidine scaffold is known for its role in kinase inhibition and nucleotide mimicry, while the piperazine linker enhances solubility and bioavailability .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-18(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYFWCTWOMJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- Triazolopyrimidine core : 3-(p-Tolyl)-3H-triazolo[4,5-d]pyrimidine.
- Piperazine linker : Positioned at C7 of the pyrimidine ring.
- Phenoxy ethanone side chain : Attached to the piperazine nitrogen.
Retrosynthetic strategies suggest two primary approaches:
- Stepwise assembly : Sequential construction of the triazolopyrimidine core followed by piperazine incorporation and acylation.
- Convergent synthesis : Pre-functionalization of the pyrimidine with piperazine prior to triazole ring formation.
Synthetic Routes and Optimization
Synthesis of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is typically synthesized via cyclization reactions. Two validated methods are:
Huisgen Azide-Alkyne Cycloaddition
A copper-catalyzed [3+2] cycloaddition between a pyrimidine-bound alkyne and a p-tolyl azide forms the triazole ring.
Procedure :
- Intermediate 1 : 7-Azido-5-methylpyrimidine-2,4(1H,3H)-dione is prepared by treating 7-chloro-5-methylpyrimidine-2,4(1H,3H)-dione with sodium azide.
- Cycloaddition : React Intermediate 1 with p-tolylacetylene under Cu(I) catalysis (e.g., CuSO₄·sodium ascorbate) in THF/H₂O (yield: 68–72%).
Thermal Cyclization of Hydrazones
Alternative routes involve cyclizing pyrimidine hydrazones with nitriles:
Procedure :
Piperazine Substitution at C7
Introducing piperazine requires nucleophilic aromatic substitution (SNAr) at the C7 position of the triazolopyrimidine core.
Procedure :
Acylation of Piperazine with Phenoxy Ethanone
The final step involves acylating the secondary amine of piperazine with 2-phenoxyacetyl chloride.
Procedure :
- Reagent preparation : Generate 2-phenoxyacetyl chloride by treating 2-phenoxyacetic acid with thionyl chloride.
- Acylation : React the piperazine-substituted triazolopyrimidine with 2-phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 4 hours, yield: 75–80%).
Reaction Optimization and Challenges
Key Parameters for SNAr Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of piperazine |
| Temperature | 80°C | Balances rate and side reactions |
| Molar Ratio (Piperazine:Intermediate 2) | 3:1 | Prevents di-substitution |
Acylation Side Reactions
- Over-acylation : Using >1.2 equivalents of acyl chloride leads to N,N-diacylation. Mitigated by slow addition at 0°C.
- Hydrolysis : Moisture-sensitive conditions require anhydrous solvents and molecular sieves.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥98% purity with t₃ = 6.2 min.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidative cleavage or modifications when exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride (LAH) can modify the ethanone group.
Substitution: : The piperazine and triazolopyrimidine rings allow for various nucleophilic substitution reactions, modifying functional groups for different applications.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, amines, organolithium reagents
Major Products
Oxidation can yield carboxylic acids or aldehydes, while reduction mainly yields alcohols. Substitution reactions can introduce various functional groups, resulting in diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound exhibits significant potential in drug development, particularly for its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that derivatives of triazoles and pyrimidines have shown promising results against various cancer cell lines. For instance, compounds similar to 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been tested for their efficacy against colon carcinoma (HCT-116) and breast cancer (T47D), with notable IC50 values suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests it may possess antimicrobial activities. Studies have shown that triazole derivatives can inhibit the growth of pathogenic bacteria. For example, certain triazole derivatives demonstrated strong antibacterial effects comparable to standard antibiotics .
Agricultural Applications
Beyond medicinal uses, this compound may also serve as a crop protection agent . The stability of triazole compounds under environmental stressors (light, heat, and oxygen) makes them suitable candidates for use in agrochemicals .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives revealed that specific modifications in the chemical structure could enhance their cytotoxicity against cancer cells. The introduction of p-tolyl groups was found to improve interaction with cellular targets involved in tumor growth inhibition .
Case Study 2: Antimicrobial Assessment
In a comparative study of various triazole compounds, it was observed that those with a phenoxy substituent exhibited superior antimicrobial activity. This finding supports the hypothesis that structural variations can significantly influence biological activity .
Wirkmechanismus
This compound exerts its effects by binding to specific molecular targets, altering the function of proteins or enzymes. The triazolopyrimidine and piperazine moieties are often critical in its binding affinity and specificity. Its mechanism can involve the inhibition of kinase enzymes or interference with signaling pathways crucial for cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
A close analogue, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone (CAS: 920377-60-2), replaces the p-tolyl group with a 4-ethoxyphenyl moiety. Key differences include:
The ethoxy group enhances hydrogen-bonding capacity, which may improve interaction with polar binding pockets in biological targets but reduce blood-brain barrier penetration compared to the p-tolyl variant .
Piperazine-Linked Heterocycles with Varied Cores
Compounds such as 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone () share the ethanone-piperazine motif but diverge in their heterocyclic cores. Key contrasts:
The triazolopyrimidine core in the target compound offers a balance of synthetic accessibility and tunable electronic properties, whereas fused imidazo-pyrrolo-pyrazines may exhibit higher target specificity but require complex synthesis .
Thiophene- and Pyrimidine-Based Analogues
Compounds like 1,3-di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine () incorporate pyrimidine and thiophene moieties. Comparisons include:
The thioxo group in the analogue may facilitate redox interactions, whereas the triazolopyrimidine in the target compound provides stronger aromatic stacking, critical for enzyme active-site binding .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The p-tolyl group confers higher logP (~3.2 estimated) compared to the ethoxyphenyl analogue (logP ~2.8) .
Biologische Aktivität
The compound 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a triazole and pyrimidine core, which are known to exhibit a range of biological activities. The presence of a piperazine moiety further enhances its pharmacological profile.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives similar to the compound . For instance, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazole derivatives often act by inhibiting key enzymes involved in cancer cell growth and proliferation. They may target pathways such as apoptosis induction and cell cycle arrest.
- Case Studies :
- A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective dose-response relationships .
- Another investigation highlighted that a series of triazole-cored compounds showed promising activity against hepatocellular carcinoma with selective toxicity towards cancer cells compared to normal cells .
Antimicrobial and Anti-inflammatory Properties
Apart from anticancer effects, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Triazoles are recognized for their broad-spectrum antimicrobial properties. Research indicates that certain derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole ring | Enhances anticancer activity |
| Piperazine moiety | Improves binding affinity to biological targets |
| Substituents on phenyl groups | Modulates selectivity and potency |
Research Findings
Recent research has expanded on the potential applications of triazole-based compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that modifications to the triazole structure can significantly enhance cytotoxicity against various cancer cell lines .
- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to targets such as thymidylate synthase and HDAC, which are critical in cancer therapy .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of the triazolopyrimidine core, piperazine ring, and phenoxyacetyl group. Key steps include:
- Triazolopyrimidine activation : Use palladium catalysts (e.g., Pd/C) for cross-coupling reactions to attach the p-tolyl group .
- Piperazine functionalization : Employ nucleophilic substitution under anhydrous conditions (e.g., DMF or dichloromethane) to introduce the phenoxyacetyl moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity intermediates .
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core formation | Pd/C, DMF, 80°C | 45–60% |
| Piperazine coupling | K₂CO₃, DCM, RT | 70–85% |
| Final purification | Silica gel (EtOAc/Hexane) | >95% purity |
Q. How can researchers validate the structural integrity of this compound?
Advanced spectroscopic and crystallographic methods are essential:
Q. What initial biological screening approaches are recommended?
Prioritize in vitro assays targeting kinases or GPCRs due to structural similarities to known triazolopyrimidine inhibitors:
- Kinase inhibition : Screen against EGFR or VEGFR2 at 1–10 µM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can conflicting reports on biological activity be resolved?
Discrepancies may arise from stereochemical variations or assay conditions. Strategies include:
Q. What computational methods support mechanistic studies of its pharmacological action?
Combine molecular docking and MD simulations:
Q. How can reaction yields be improved for scale-up synthesis?
Optimize catalytic systems and solvent choices:
- Catalyst screening : Compare Pd/C vs. CuI for Suzuki-Miyaura coupling efficiency .
- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance intermediate solubility .
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/C | DMF | 58 ± 3 |
| CuI | THF | 42 ± 5 |
Q. What strategies mitigate oxidative degradation during storage?
Stability studies recommend:
- Storage conditions : Argon atmosphere at –20°C in amber vials .
- Additives : Include 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
Methodological Challenges & Data Interpretation
Q. Why might NMR spectra show unexpected splitting patterns?
Dynamic effects from restricted rotation in the piperazine ring or triazolopyrimidine core can cause signal splitting. Use variable-temperature NMR (VT-NMR) between 25°C and 60°C to identify conformational exchange .
Q. How to address low reproducibility in biological assays?
Standardize protocols:
- Cell culture : Use passage numbers <20 and serum-free media 24h pre-treatment .
- Positive controls : Include staurosporine (kinase inhibition) or doxorubicin (cytotoxicity) for cross-experiment validation .
Safety & Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
